
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Übersicht
Beschreibung
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by its piperidine ring, which is substituted with tert-butyl, methyl, and oxo groups, along with two carboxylate groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce carboxylate groups to aldehydes or alcohols.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve halides, nucleophiles, or electrophiles under various conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is investigated for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological systems effectively.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. The oxopiperidine structure is particularly noted for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar frameworks have been shown to inhibit topoisomerases, which are crucial for DNA replication in cancer cells .
Neuroprotective Effects
Research suggests that piperidine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neurotransmitter systems may contribute to its neuroprotective properties .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Bioactive Compounds
The compound is utilized as a building block in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, enabling the creation of complex structures that can be tailored for specific biological activities .
Chiral Synthesis
Due to its chiral nature, this compound is valuable in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds which are essential in pharmaceuticals .
Pharmaceutical Development
The compound's role as an intermediate in pharmaceutical research cannot be overstated.
Drug Formulation
This compound is explored for its potential use in formulating drugs targeting various diseases. Its stability and reactivity make it suitable for incorporation into drug delivery systems .
Research on Metabolic Pathways
Studies on the metabolic pathways involving this compound can lead to insights into drug metabolism and pharmacokinetics, crucial for developing effective therapeutic agents .
Case Studies
Wirkmechanismus
The mechanism of action of (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological assays or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: This compound has a benzyl group instead of a tert-butyl group.
1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: This compound has an ethyl group instead of a methyl group.
Uniqueness
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the (S) configuration imparts specific chiral properties that can be important in asymmetric synthesis and chiral recognition processes.
Biologische Aktivität
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, with the CAS number 756486-14-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including its mechanism of action, effects on various cell lines, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₁O₅
- Molecular Weight : 257.283 g/mol
- Purity : ≥95%
- Physical Form : Colorless to yellow liquid or solid
Research indicates that this compound may exert its biological effects through interactions with tubulin, similar to other compounds that target the colchicine binding site. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Effects
A study examining the antiproliferative activity of related compounds found that derivatives of piperidine, including those similar to this compound, showed significant inhibition of cancer cell growth. The IC₅₀ values for these compounds ranged from 1.1 to 4.7 μM against various cancer cell lines such as HeLa and CEM .
Compound | IC₅₀ (μM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.75 | K562 |
Related Compound B | 0.70 | K562 |
Selectivity for Cancer Cells
The selectivity of this compound for cancer cells was highlighted by studies showing minimal impact on normal human peripheral blood mononuclear cells (PBMC). The IC₅₀ values for these normal cells were over 20 μM, indicating a favorable therapeutic window for targeting cancer cells without significantly affecting healthy cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Cell Cycle Analysis : Treatment with related compounds resulted in an accumulation of cells in the G₂/M phase of the cell cycle, suggesting that these compounds inhibit tubulin polymerization effectively .
- Apoptosis Induction : The induction of apoptosis was confirmed through annexin V staining assays, where treated K562 cells showed a significant increase in apoptotic markers compared to controls .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds to the colchicine site on tubulin, which aligns with its observed biological activity .
Q & A
Q. What are the key synthetic strategies for preparing (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?
Basic
The compound is typically synthesized via sequential acylation and functionalization of a piperidine or pyrrolidine precursor. A common route involves:
Boc-protection : Reacting methyl (2S)-5-oxopyrrolidine-2-carboxylate with tert-butoxycarbonyl (Boc) anhydride in ethyl acetate, catalyzed by DMAP and triethylamine (TEA) at 0–20°C for 16 hours .
Functionalization : Further steps may include mesylation, azide displacement, or alkylation (e.g., allyl bromide at -78°C using lithium bis(trimethylsilyl)amide as a base) .
Critical Parameters :
- Temperature : Low temperatures (-78°C) minimize side reactions during alkylation .
- Catalysts : DMAP enhances acylation efficiency by activating the carbonyl group .
- Solvent : Polar aprotic solvents (e.g., THF, ethyl acetate) improve reagent solubility and reaction homogeneity .
Q. How can stereochemical integrity be maintained during the synthesis of derivatives of this compound?
Advanced
Stereocontrol is achieved through:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S)-configured precursors) ensures retention of chirality .
- Diastereoselective Alkylation : Employing bulky bases (e.g., LDA) at low temperatures (-78°C) directs nucleophilic attack to the less hindered face of the 4-oxo group .
- Chromatographic Resolution : Diastereomers formed during reactions (e.g., allylation) are separated using silica gel chromatography with hexane/ethyl acetate gradients .
Example : In the synthesis of (2S,4R)- and (2S,4S)-diastereomers, the stereochemical outcome depends on the reaction sequence and quenching conditions .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.4–1.5 ppm for tert-butyl groups, δ 3.6–3.8 ppm for methyl esters) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na] at m/z 278.3) .
- Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm confirm ester and ketone functionalities .
Advanced : Chiral HPLC or SFC separates enantiomers, while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. What methodologies are employed to introduce functional groups at the 4-position of the piperidine ring?
Advanced
- Alkylation : Lithium enolate formation followed by reaction with electrophiles (e.g., allyl bromide, iodomethane) .
- Reductive Amination : Condensation of the 4-oxo group with amines (e.g., 4-fluorobenzylamine) under hydrogenation or NaBH conditions .
- Halogenation : Iodine or fluorine introduction via electrophilic substitution (e.g., using NIS or DAST) .
Example : Fluorination at C4 is achieved using DAST, yielding (2S,4R)-4-fluoropyrrolidine derivatives .
Q. How do solvent and catalyst choices impact the efficiency of acylation or alkylation reactions involving this compound?
Basic
- Solvent Effects :
- Catalysts :
Q. What are the optimal storage conditions to ensure the compound's stability over extended periods?
Basic
- Temperature : Store at -20°C in sealed containers to prevent hydrolysis of ester groups .
- Atmosphere : Inert gas (N or Ar) minimizes oxidation of the 4-oxo moiety .
- Desiccants : Silica gel packets absorb moisture, preserving tert-butyl ester integrity .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Advanced
- DFT Calculations : Predict regioselectivity of nucleophilic attacks by analyzing LUMO distribution at the 4-oxo group .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) using InChIKey-derived 3D structures .
- Docking Studies : Model interactions with enzymes (e.g., amidases) to design biocatalytic derivatization routes .
Q. What strategies are used to resolve diastereomers formed during alkylation of the 4-oxo group?
Advanced
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products, while prolonged heating favors thermodynamic stability .
- Crystallization-Induced Diastereomer Resolution : Selective crystallization from ethanol/water mixtures isolates major diastereomers .
- Chromatography : Reverse-phase HPLC with C18 columns resolves closely eluting diastereomers .
Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining enantiomeric excess?
Advanced
- Process Optimization :
- Quality Control : In-line PAT (Process Analytical Technology) monitors enantiomeric excess via real-time Raman spectroscopy .
Q. How do electronic and steric effects influence the regioselectivity of nucleophilic additions to the 4-oxo group?
Advanced
- Electronic Effects : Electron-withdrawing groups (e.g., esters) activate the 4-oxo group for nucleophilic attack at the carbonyl carbon .
- Steric Effects : Bulky tert-butyl groups hinder axial approaches, favoring equatorial addition to minimize steric clash .
- Solvent Polarity : Polar solvents stabilize transition states, enhancing reactivity toward soft nucleophiles (e.g., azide) .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLQPZIUYTLGR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672334 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756486-14-3 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-t-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.